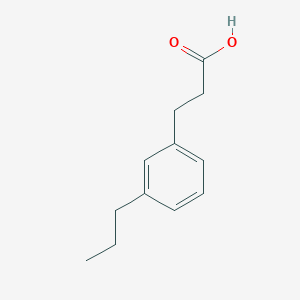

Propylbenzene-(CH2)2-COOH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C12H16O2 |

|---|---|

分子量 |

192.25 g/mol |

IUPAC 名称 |

3-(3-propylphenyl)propanoic acid |

InChI |

InChI=1S/C12H16O2/c1-2-4-10-5-3-6-11(9-10)7-8-12(13)14/h3,5-6,9H,2,4,7-8H2,1H3,(H,13,14) |

InChI 键 |

PUHHXSXAQLVDPJ-UHFFFAOYSA-N |

规范 SMILES |

CCCC1=CC(=CC=C1)CCC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Propylphenyl)propanoic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties of 3-(propylphenyl)propanoic acid and its structural isomers. Due to the limited availability of specific experimental data for the ortho-, meta-, and para-isomers of 3-(propylphenyl)propanoic acid, this document synthesizes information on the closely related and commercially available compound, 2-(4-n-propylphenyl)propanoic acid, alongside data from other relevant phenylpropanoic acid derivatives. The guide is intended to serve as a comprehensive resource, offering insights into the physicochemical characteristics, experimental protocols for property determination, and potential biological significance of this class of compounds. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are detailed, and logical workflows are visualized using Graphviz diagrams to aid in research and development.

Introduction

Arylpropanoic acids are a significant class of organic compounds, with many derivatives exhibiting important biological activities. A prominent example is the 2-arylpropanoic acid scaffold, which is the basis for numerous non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. The compound of interest, 3-(propylphenyl)propanoic acid, and its isomers, belong to this broader family. Understanding their chemical properties is crucial for applications in medicinal chemistry, materials science, and other areas of chemical research.

This guide focuses on the isomers of 3-(propylphenyl)propanoic acid and the related compound 2-(4-n-propylphenyl)propanoic acid. The position of the propyl group on the phenyl ring (ortho, meta, or para) and the point of attachment of the propanoic acid chain significantly influence the molecule's physical and chemical behavior.

Physicochemical Properties

The chemical properties of 3-(propylphenyl)propanoic acid isomers are predicted to be similar to other alkyl-substituted phenylpropanoic acids. The presence of a carboxylic acid group imparts polarity and the capacity for hydrogen bonding, while the propylphenyl moiety contributes to the molecule's lipophilicity.

General Properties

The following table summarizes the key computed and available experimental data for 2-(4-n-propylphenyl)propanoic acid and related structures. Data for the specific isomers of 3-(propylphenyl)propanoic acid is largely unavailable in the current literature.

| Property | 2-(4-n-Propylphenyl)propanoic Acid | 3-(o-Tolyl)propanoic Acid | 3-(p-Tolyl)propanoic Acid | 3-Phenylpropanoic Acid |

| CAS Number | 3585-47-5[1][2] | 22084-89-5[3] | 1505-50-6[4][5] | 501-52-0 |

| Molecular Formula | C12H16O2[1][2] | C10H12O2[3] | C10H12O2[4][5] | C9H10O2 |

| Molecular Weight ( g/mol ) | 192.25[1][2] | 164.20[3] | 164.20[5] | 150.17 |

| Appearance | Pale Yellow Oil to Off-White Solid[1] | - | White flakes[5] | White crystalline solid |

| Melting Point (°C) | - | - | 113-120[5] | 45-48 |

| Boiling Point (°C) | - | - | - | 280 |

| Density (g/mL) | - | - | - | 1.071 at 25 °C |

| pKa | Not available | Not available | Not available | ~4.6 |

| Solubility | Not available | Not available | Soluble in methanol (B129727) and acetone; limited solubility in water.[4] | Soluble in water and alcohol. |

Note: Data for 3-phenylpropanoic acid is provided for baseline comparison.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of organic compounds. For 3-(propylphenyl)propanoic acid and its isomers, the following spectral characteristics are expected:

-

¹H NMR: Protons of the propyl group, aromatic protons on the phenyl ring (with splitting patterns dependent on the substitution pattern), and the aliphatic protons of the propanoic acid chain would be observed. The carboxylic acid proton typically appears as a broad singlet far downfield.

-

¹³C NMR: Distinct signals for the carbons of the propyl group, the aromatic carbons, the aliphatic carbons of the propanoic acid chain, and the carbonyl carbon of the carboxylic acid would be present.

-

IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid, a C=O stretch of the carbonyl group, and C-H stretches from the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.

Experimental Protocols

This section outlines detailed methodologies for determining the key chemical properties of a novel carboxylic acid, such as the isomers of 3-(propylphenyl)propanoic acid.

Synthesis of 3-(Aryl)propanoic Acids

A common method for the synthesis of 3-arylpropanoic acids involves the Perkin reaction followed by reduction, or a Friedel-Crafts acylation followed by reduction.

Caption: Synthetic pathway for 3-(propylphenyl)propanoic acid.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly accurate method for determining the melting point and enthalpy of fusion of a crystalline solid.[6][7][8]

-

Sample Preparation: A small amount of the purified crystalline compound (1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC instrument is purged with an inert gas (e.g., nitrogen).

-

Thermal Program: The sample and reference are heated at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected melting point.

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.[9]

Determination of pKa by Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.[10]

-

Sample Preparation: A known mass of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol (B145695) to ensure solubility.

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed using a standardized protocol.[11][12][13][14]

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, 5% aqueous NaOH, 5% aqueous NaHCO₃, 5% aqueous HCl, and organic solvents like ethanol, acetone, and diethyl ether.

-

Procedure: To a small test tube containing a measured amount of the compound (e.g., 25 mg), add the solvent in small portions (e.g., 0.25 mL) with vigorous shaking after each addition, up to a total volume (e.g., 0.75 mL).

-

Observation: The compound is classified as soluble if it completely dissolves. For acidic compounds, solubility in aqueous NaOH and NaHCO₃ is indicative of salt formation. The evolution of CO₂ gas upon addition of NaHCO₃ is a characteristic reaction of carboxylic acids.

Biological Activity and Signaling Pathways

Arylpropanoic acid derivatives are well-known for their biological activities, particularly as anti-inflammatory agents.[15] This activity is often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway.

General Workflow for Biological Activity Screening

Caption: Workflow for evaluating the biological activity of novel compounds.

Conclusion

This technical guide has compiled the available chemical and physical data for 3-(propylphenyl)propanoic acid and its isomers, with a primary focus on the related compound 2-(4-n-propylphenyl)propanoic acid due to data availability. The provided experimental protocols offer a solid foundation for researchers to characterize these and similar novel carboxylic acids. While specific biological data is sparse, the structural similarity to known bioactive molecules suggests that the isomers of 3-(propylphenyl)propanoic acid may be of interest for further investigation in drug discovery and development. Future research should focus on the synthesis and experimental characterization of the individual ortho-, meta-, and para-isomers to fully elucidate their properties and potential applications.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. escientificsolutions.com [escientificsolutions.com]

- 3. 3-(2-Methylphenyl)propionic acid | C10H12O2 | CID 30938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. westlab.com [westlab.com]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. calnesis.com [calnesis.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. www1.udel.edu [www1.udel.edu]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

The CAS Number for 3-(p-propylphenyl)propanoic acid is not readily available in public databases.

This technical guide provides an in-depth analysis of 3-(p-propylphenyl)propanoic acid, a substituted aromatic carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this report leverages extensive research on its close structural analogs, particularly other 3-phenylpropanoic acid derivatives. The information presented is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of compounds.

Physicochemical Properties and Identification

While the specific CAS number for 3-(p-propylphenyl)propanoic acid is not found in the searched databases, key identifiers and properties can be predicted based on its structure. For reference, the properties of a closely related compound, 2-(4-n-propylphenyl)propanoic acid (CAS: 3585-47-5), an ibuprofen-related impurity, are provided in the table below.[1][2][3][4]

Table 1: Physicochemical Data of a Structural Analog

| Property | Value (for 2-(4-n-propylphenyl)propanoic acid) |

| CAS Number | 3585-47-5[1][2][3][4] |

| Molecular Formula | C12H16O2[1] |

| Molecular Weight | 192.25 g/mol [1] |

| IUPAC Name | 2-(4-propylphenyl)propanoic acid[1] |

Potential Therapeutic Targets and Signaling Pathways

Based on the extensive research on structurally similar phenylpropanoic acid derivatives, the primary therapeutic targets for compounds like 3-(p-propylphenyl)propanoic acid are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] Inhibition of these enzymes is the well-established mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[5]

The proposed mechanism involves the inhibition of the arachidonic acid cascade, preventing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[5]

Beyond inflammation, derivatives of phenylpropanoic acid have shown potential in other therapeutic areas, including:

-

Anticancer Activity: Certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have demonstrated antiproliferative activity against lung cancer cells.[6]

-

Antimicrobial Properties: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown activity against multidrug-resistant bacterial and fungal pathogens.[7][8]

-

Metabolic Disease: Some 3-substituted 3-(4-aryloxyaryl)-propanoic acids act as agonists for GPR40, a target for type 2 diabetes treatment.[9]

Synthesis and Experimental Protocols

The synthesis of 3-phenylpropanoic acid derivatives can be achieved through various established organic chemistry routes. A common and robust method is the Friedel-Crafts acylation of a substituted benzene (B151609) followed by reduction.

General Synthesis Workflow

Experimental Protocol: Friedel-Crafts Acylation and Reduction

The following is a generalized protocol based on the synthesis of 3-(4-phenylphenyl)propanoic acid, which can be adapted for 3-(p-propylphenyl)propanoic acid.[10][11][12]

Step 1: Friedel-Crafts Acylation [10][12]

-

In a suitable reaction vessel, dissolve anhydrous aluminum chloride in an appropriate solvent (e.g., nitrobenzene (B124822) or dichloromethane) under an inert atmosphere and cool the mixture.

-

Slowly add a mixture of propylbenzene and succinic anhydride to the cooled solution while maintaining a low temperature.

-

Allow the reaction to stir at room temperature for an extended period (e.g., several days) to ensure completion.

-

Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Isolate the crude keto-acid product by filtration or extraction.

-

Purify the intermediate product, for example, by recrystallization.

Step 2: Wolff-Kishner Reduction [10][11]

-

In a round-bottom flask fitted with a reflux condenser, combine the keto-acid intermediate, potassium hydroxide, and a high-boiling point solvent like diethylene glycol.

-

Add an excess of hydrazine (B178648) hydrate (B1144303) to the mixture.

-

Heat the mixture to reflux for 1-2 hours.

-

Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine.

-

Maintain the higher temperature for several hours to complete the reduction.

-

Cool the reaction mixture and dilute with water.

-

Acidify with concentrated hydrochloric acid to precipitate the final product.

-

Collect the solid product by filtration, wash with water, and purify by recrystallization.

In Vitro Biological Assay Protocols

For researchers investigating the biological activity of 3-(p-propylphenyl)propanoic acid, the following protocols for preparing solutions and conducting cell-based assays are recommended.

Preparation of Stock Solutions

Due to the likely poor aqueous solubility of this compound, a high-concentration stock solution in an organic solvent is necessary.[13]

Table 2: Stock Solution Preparation

| Step | Procedure |

| 1. Weighing | Accurately weigh the desired amount of 3-(p-propylphenyl)propanoic acid. |

| 2. Dissolution | Dissolve the compound in a minimal amount of a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock (e.g., 10 mM).[13] |

| 3. Storage | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[13] |

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on a mammalian cell line.[7]

-

Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the 3-(p-propylphenyl)propanoic acid stock solution in the appropriate cell culture medium.

-

Treat the cells with the various concentrations of the compound and incubate for a specified period (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Concluding Remarks

While specific data for 3-(p-propylphenyl)propanoic acid is sparse, the available literature on its structural analogs suggests a promising scaffold for drug discovery and development. The primary anticipated mechanism of action is through the inhibition of COX enzymes, indicating potential as an anti-inflammatory agent. Furthermore, related compounds have demonstrated a breadth of biological activities, including anticancer and antimicrobial effects. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of 3-(p-propylphenyl)propanoic acid and its derivatives. Further investigation is warranted to fully elucidate its pharmacological profile and potential applications.

References

- 1. 2-(4-n-Propylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. escientificsolutions.com [escientificsolutions.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(propylphenyl)propanoic acid

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the three positional isomers of 3-(propylphenyl)propanoic acid: 3-(4-propylphenyl)propanoic acid, 3-(3-propylphenyl)propanoic acid, and 3-(2-propylphenyl)propanoic acid. The presented data is foundational for researchers, scientists, and professionals in drug development for the structural elucidation and verification of these compounds.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of the three isomers of 3-(propylphenyl)propanoic acid. These predictions are based on established NMR principles and spectral data from analogous compounds such as 3-phenylpropionic acid and propylbenzene (B89791).[1][2][3][4][5]

3-(4-propylphenyl)propanoic acid

¹H NMR (Predicted)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-Ar | ~ 7.15 | d | ~ 8.0 | 2H |

| H-Ar' | ~ 7.10 | d | ~ 8.0 | 2H |

| -CH₂-COOH | ~ 2.95 | t | ~ 7.5 | 2H |

| Ar-CH₂- | ~ 2.65 | t | ~ 7.5 | 2H |

| -CH₂-CH₂-CH₃ | ~ 2.55 | t | ~ 7.6 | 2H |

| -CH₂-CH₂-CH₃ | ~ 1.60 | sextet | ~ 7.5 | 2H |

| -CH₃ | ~ 0.90 | t | ~ 7.4 | 3H |

| -COOH | ~ 11.0-12.0 | br s | - | 1H |

¹³C NMR (Predicted)

| Assignment | Chemical Shift (δ, ppm) |

| C=O | ~ 179 |

| C-Ar (ipso, -CH₂CH₂COOH) | ~ 141 |

| C-Ar (ipso, -CH₂CH₂CH₃) | ~ 138 |

| C-Ar (CH) | ~ 129 |

| C-Ar' (CH) | ~ 128.5 |

| Ar-CH₂- | ~ 38 |

| -CH₂-COOH | ~ 36 |

| -CH₂-CH₂-CH₃ | ~ 34 |

| -CH₂-CH₂-CH₃ | ~ 25 |

| -CH₃ | ~ 14 |

3-(3-propylphenyl)propanoic acid

¹H NMR (Predicted)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-Ar (t) | ~ 7.20 | t | ~ 7.6 | 1H |

| H-Ar (m) | ~ 7.05 | m | - | 3H |

| -CH₂-COOH | ~ 2.95 | t | ~ 7.5 | 2H |

| Ar-CH₂- | ~ 2.65 | t | ~ 7.5 | 2H |

| -CH₂-CH₂-CH₃ | ~ 2.55 | t | ~ 7.6 | 2H |

| -CH₂-CH₂-CH₃ | ~ 1.60 | sextet | ~ 7.5 | 2H |

| -CH₃ | ~ 0.90 | t | ~ 7.4 | 3H |

| -COOH | ~ 11.0-12.0 | br s | - | 1H |

¹³C NMR (Predicted)

| Assignment | Chemical Shift (δ, ppm) |

| C=O | ~ 179 |

| C-Ar (ipso, -CH₂CH₂COOH) | ~ 141 |

| C-Ar (ipso, -CH₂CH₂CH₃) | ~ 138 |

| C-Ar (CH) | ~ 129 |

| C-Ar (CH) | ~ 128.5 |

| C-Ar (CH) | ~ 126 |

| C-Ar (CH) | ~ 125.5 |

| Ar-CH₂- | ~ 38 |

| -CH₂-COOH | ~ 36 |

| -CH₂-CH₂-CH₃ | ~ 34 |

| -CH₂-CH₂-CH₃ | ~ 25 |

| -CH₃ | ~ 14 |

3-(2-propylphenyl)propanoic acid

¹H NMR (Predicted)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-Ar (m) | ~ 7.15-7.25 | m | - | 4H |

| -CH₂-COOH | ~ 2.95 | t | ~ 7.5 | 2H |

| Ar-CH₂- | ~ 2.70 | t | ~ 7.5 | 2H |

| -CH₂-CH₂-CH₃ | ~ 2.60 | t | ~ 7.6 | 2H |

| -CH₂-CH₂-CH₃ | ~ 1.60 | sextet | ~ 7.5 | 2H |

| -CH₃ | ~ 0.90 | t | ~ 7.4 | 3H |

| -COOH | ~ 11.0-12.0 | br s | - | 1H |

¹³C NMR (Predicted)

| Assignment | Chemical Shift (δ, ppm) |

| C=O | ~ 179 |

| C-Ar (ipso, -CH₂CH₂COOH) | ~ 140 |

| C-Ar (ipso, -CH₂CH₂CH₃) | ~ 139 |

| C-Ar (CH) | ~ 130 |

| C-Ar (CH) | ~ 128 |

| C-Ar (CH) | ~ 126.5 |

| C-Ar (CH) | ~ 126 |

| Ar-CH₂- | ~ 36 |

| -CH₂-COOH | ~ 34 |

| -CH₂-CH₂-CH₃ | ~ 32 |

| -CH₂-CH₂-CH₃ | ~ 25 |

| -CH₃ | ~ 14 |

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like 3-(propylphenyl)propanoic acid is outlined below.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for this type of compound.[3][6] Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue.

-

Concentration: Dissolve approximately 5-10 mg of the 3-(propylphenyl)propanoic acid isomer in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).[3][6] Most deuterated solvents are available with TMS already added.

-

Sample Tube: Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer Setup and Acquisition

-

Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[7]

-

Tuning and Shimming: The probe should be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming on the deuterium (B1214612) lock signal of the solvent to obtain sharp peaks and good resolution.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

Spectral Width: 12-16 ppm

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Pulse Angle: 30 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Spectral Width: 200-240 ppm

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shifts to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum.

Visualization of Molecular Structures and NMR Environments

The following diagrams, generated using the DOT language, illustrate the chemical structures of the three isomers of 3-(propylphenyl)propanoic acid, with distinct colors for different proton and carbon environments relevant to NMR spectroscopy.

Caption: Chemical structures of the three isomers of 3-(propylphenyl)propanoic acid.

Caption: A generalized workflow for NMR experimentation and data analysis.

References

- 1. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]

- 3. C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-phenylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 3-Phenylpropionic acid(501-52-0) 13C NMR [m.chemicalbook.com]

- 5. 3-Phenylpropionic acid(501-52-0) 1H NMR spectrum [chemicalbook.com]

- 6. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. preprints.org [preprints.org]

An In-depth Technical Guide on the Solubility of Phenylpropanoic Acids for Drug Development Professionals

Disclaimer: This document addresses the core principles of solubility for a model phenylpropanoic acid compound. Due to the scarcity of publicly available data for 3-(propylphenyl)propanoic acid, this guide utilizes the structurally similar and extensively studied compound, Ibuprofen [(R,S)-2-(4-(2-methylpropyl)phenyl)propanoic acid] , as a proxy. The principles, experimental methodologies, and solubility behaviors discussed are directly applicable to researchers investigating similarly structured molecules.

Introduction

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. For active pharmaceutical ingredients (APIs) like those in the phenylpropanoic acid class, understanding their solubility in various solvent systems is fundamental for everything from synthesis and purification to the design of effective dosage forms. This guide provides a technical overview of the solubility of Ibuprofen as a model compound, presents detailed experimental protocols for solubility determination, and illustrates the role of solubility in the drug development workflow.

Quantitative Solubility Data

The solubility of an API is highly dependent on the nature of the solvent and the temperature. The following tables summarize the quantitative solubility of Ibuprofen in a range of common organic solvents and aqueous mixtures, providing a comparative overview for formulation and crystallization studies.

Table 1.1: Solubility of Ibuprofen in Various Pure Organic Solvents

| Solvent | Temperature (°C) | Solubility (Mole Fraction, x)[1] | Solubility (g/g solvent) | Solubility (mg/mL)[2] |

| Ethanol | 25.0 | 0.2410[3] | ~0.84 | ~60 |

| 1-Propanol | 25.0 | 0.2185[1] | ~0.76 | - |

| 2-Propanol | 25.0 | 0.2017[1] | ~0.70 | - |

| 1-Butanol | 25.0 | 0.2043[1] | ~0.71 | - |

| Acetone | 25.0 | 0.3168[1] | ~1.11 | - |

| Ethyl Acetate | 25.0 | 0.2974[1] | ~1.04 | - |

| Dichloromethane | 25.0 | High[4] | - | - |

| DMSO | Room Temp. | - | - | ~50 |

| Dimethyl Formamide | Room Temp. | - | - | ~45 |

Note: Solubility values can vary based on the experimental method and purity of materials.[5]

Table 1.2: Solubility of Ibuprofen in Ethanol-Water Co-solvent Mixtures at 25°C

| Ethanol % (w/w) in Solvent | Solubility (Mole Fraction, x)[3] | Solubility (g/g solvent) |

| 0 (Pure Water) | 1.364 x 10⁻⁵[3] | ~0.00005[6] |

| 20 | 7.045 x 10⁻⁴[3] | ~0.0025 |

| 70 | 0.09168[3] | ~0.32 |

| 80 | 0.1462[3] | ~0.51 |

| 90 | 0.2074[3] | ~0.72 |

| 100 (Pure Ethanol) | 0.2410[3] | ~0.84 |

As demonstrated, the solubility of Ibuprofen in water is very low but increases significantly with the addition of ethanol, highlighting a common co-solvency strategy for formulating poorly soluble drugs.[3][6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable pre-formulation studies. The shake-flask method is a widely accepted standard for determining equilibrium solubility.

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the saturation concentration of the analyte in a solvent.

Materials:

-

Analyte (e.g., Ibuprofen, crystalline solid, >99% purity)

-

Selected solvents (analytical grade)

-

Conical flasks or sealed vials

-

Constant temperature orbital shaker or water bath

-

Micropipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Quantification instrument (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of the solid analyte to a series of flasks, ensuring a surplus of solid will remain after equilibrium is reached.[7]

-

Solvent Addition: Add a precise volume of the chosen solvent to each flask.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7] The time required should be established by preliminary experiments to confirm that the concentration in solution becomes constant.

-

Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the suspension to settle for a sufficient time (e.g., 2-4 hours) at the same constant temperature. Carefully withdraw a sample from the clear supernatant using a pipette or syringe. Immediately filter the sample through a syringe filter to remove all undissolved solids.[7]

-

Dilution: Dilute the filtered sample gravimetrically or volumetrically with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., 273 nm for Ibuprofen) or HPLC.[7]

-

Calculation: Calculate the original solubility concentration, accounting for all dilution factors. The experiment should be performed in triplicate to ensure reproducibility.[1]

High-Throughput Solubility Screening (Kinetic Method)

For early-stage drug discovery, kinetic solubility testing provides a faster, albeit less precise, measure of a compound's solubility.

Objective: To rapidly assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.

Procedure:

-

A small volume of a high-concentration stock solution of the compound in DMSO is added to an aqueous buffer.

-

The solution is mixed and incubated for a short period (e.g., 1-2 hours).

-

The amount of compound that has precipitated is measured by techniques like nephelometry (light scattering) or by analyzing the concentration remaining in the supernatant after filtration or centrifugation.[8]

-

This method measures the concentration at which a compound precipitates from a supersaturated solution and is useful for ranking compounds in early discovery.[8]

Visualizations: Workflows and Logical Relationships

Visual diagrams are essential for conceptualizing complex processes in drug development. The following diagrams, created using the DOT language, illustrate key workflows.

Diagram 3.1: Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Diagram 3.2: Role of Solubility in the Drug Development Pipeline

Caption: The critical impact of solubility across drug development stages.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scite.ai [scite.ai]

- 5. pubs.acs.org [pubs.acs.org]

- 6. search.informit.org [search.informit.org]

- 7. Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Unveiling Novel Propylphenylpropanoic Acid Derivatives: A Technical Guide to Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, isolation, and biological evaluation of novel propylphenylpropanoic acid derivatives. This class of compounds, building upon the well-established scaffold of non-steroidal anti-inflammatory drugs (NSAIDs), presents promising avenues for the development of new therapeutic agents with a range of potential applications, including anti-inflammatory, analgesic, and antimicrobial activities. This document details the synthetic methodologies, quantitative biological data, and the underlying signaling pathways modulated by these innovative derivatives.

Discovery and Synthesis of Novel 2-(4-substitutedmethylphenyl)propanoic Acid Derivatives

A recently developed series of 2-(4-substitutedmethylphenyl)propanoic acid derivatives has demonstrated significant biological activity. The synthesis of these compounds originates from 2-(4-bromomethylphenyl)propanoic acid, which serves as a versatile intermediate for the introduction of various functional groups, leading to a library of novel derivatives with diverse pharmacological profiles.

General Synthetic Protocol

The synthesis commences with the esterification of 2-(4-bromomethylphenyl)propanoic acid, followed by nucleophilic substitution with a range of thiosemicarbazides or other appropriate nucleophiles. The resulting intermediates are then cyclized to yield the final propylphenylpropanoic acid derivatives.

Experimental Protocol: General Synthesis of 2-(4-substitutedmethylphenyl)propanoic Acid Derivatives

-

Esterification: 2-(4-bromomethylphenyl)propanoic acid is dissolved in a suitable organic solvent, such as ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed for several hours to yield the corresponding ethyl ester.

-

Nucleophilic Substitution: The ethyl 2-(4-bromomethylphenyl)propanoate is reacted with a variety of substituted thiosemicarbazides in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile. The reaction is typically stirred at room temperature until completion.

-

Cyclization: The resulting intermediate is cyclized by heating in the presence of a dehydrating agent or by adjusting the pH to promote intramolecular condensation, leading to the formation of the desired heterocyclic ring system attached to the phenylpropanoic acid backbone.

-

Purification: The crude product is purified using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane). The purified fractions are combined, and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization from an appropriate solvent to yield the final product of high purity.

Biological Activity and Quantitative Data

The synthesized novel propylphenylpropanoic acid derivatives have been evaluated for their biological activities, primarily focusing on their anti-inflammatory and antibacterial properties. The anti-inflammatory activity was assessed through their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

Cyclooxygenase (COX) Inhibition

Several of the synthesized compounds exhibited potent inhibitory activity against both COX-1 and COX-2 enzymes. The in vitro COX inhibitory activity was determined using an enzyme immunoassay (EIA) kit. The results, expressed as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity), are summarized in the table below.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| Derivative 1 | 5.2 | 1.8 |

| Derivative 2 | 7.8 | 2.5 |

| Derivative 3 | 3.1 | 0.9 |

| Derivative 4 | 9.5 | 3.2 |

| Ibuprofen (Standard) | 15.6 | 25.3 |

| Celecoxib (Standard) | >100 | 0.04 |

Data presented is a representative summary based on published findings.

Antibacterial Activity

A selection of the novel derivatives was also screened for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism, was determined using the broth microdilution method.

| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |

| Derivative 1 | 16 | 32 |

| Derivative 3 | 8 | 16 |

| Derivative 5 | 32 | 64 |

| Ampicillin (Standard) | 0.5 | 4 |

Data presented is a representative summary based on published findings.

Signaling Pathway Modulation

The primary mechanism of action for the anti-inflammatory effects of these novel propylphenylpropanoic acid derivatives is the inhibition of cyclooxygenase enzymes.[1] This inhibition directly impacts the production of prostaglandins, which are key mediators of inflammation.[1] The downstream effects of COX inhibition extend to the modulation of critical intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of COX and Downstream Signaling

The inhibition of COX enzymes by these novel derivatives leads to a reduction in prostaglandin (B15479496) synthesis. Prostaglandins, particularly PGE2, are known to activate downstream signaling cascades that promote inflammation. By decreasing PGE2 levels, these compounds can indirectly suppress the activation of key inflammatory transcription factors and signaling kinases.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. Prostaglandins can potentiate NF-κB activation. Therefore, by inhibiting COX and reducing prostaglandin levels, the novel propylphenylpropanoic acid derivatives can lead to the downregulation of NF-κB signaling, thereby reducing the expression of inflammatory cytokines and mediators.

Impact on the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, is also involved in the inflammatory response. Similar to the NF-κB pathway, MAPK signaling can be activated by pro-inflammatory stimuli and can be influenced by prostaglandin levels. Inhibition of COX by the novel derivatives can thus contribute to the attenuation of MAPK signaling, leading to a further reduction in the production of inflammatory mediators.

Conclusion

The novel propylphenylpropanoic acid derivatives presented herein represent a significant advancement in the development of multi-target therapeutic agents. Their potent dual anti-inflammatory and antibacterial activities, coupled with a clear mechanism of action involving the inhibition of COX enzymes and subsequent modulation of the NF-κB and MAPK signaling pathways, underscore their potential for further preclinical and clinical investigation. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this exciting class of compounds.

References

literature review of propylbenzene carboxylic acids in research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylbenzene (B89791) carboxylic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a propyl group and a carboxylic acid group. Their structural similarity to known pharmacologically active molecules, such as certain non-steroidal anti-inflammatory drugs (NSAIDs), has generated interest in their potential as therapeutic agents. This technical guide provides a comprehensive literature review of propylbenzene carboxylic acids, focusing on their synthesis, potential biological activities, and metabolic pathways. While research directly focused on propylbenzene carboxylic acids is limited, this guide draws parallels from closely related compounds to provide a foundational understanding for researchers in drug discovery and development.

Synthesis of Propylbenzene Carboxylic Acids

The synthesis of propylbenzene carboxylic acids typically involves the introduction of a carboxyl group onto a propylbenzene scaffold or the construction of the propylbenzene moiety on a benzoic acid derivative. A common precursor is 4-propylacetophenone, which can be oxidized to yield 4-propylbenzoic acid.

Experimental Protocol: Synthesis of 4-Propylbenzoic Acid from 4-Propylacetophenone

This protocol describes a haloform reaction to synthesize 4-propylbenzoic acid.

Materials:

-

4-n-propylacetophenone

-

Dioxane

-

Bromine

-

Sodium hydroxide (B78521)

-

Sodium metabisulfite

-

Concentrated hydrochloric acid

-

Ethanol

-

Water

Procedure: [1]

-

Prepare a solution of sodium hypobromite (B1234621) by dissolving bromine (1.0 mole) in a solution of sodium hydroxide (3.5 mole) in 700 ml of water at 0°C.

-

Prepare a solution of 4-n-propylacetophenone (0.2 mole) in 500 ml of dioxane.

-

Add the sodium hypobromite solution to the well-stirred 4-n-propylacetophenone solution. Maintain the temperature at 35-45°C throughout the addition and for 15 minutes afterward.

-

Destroy the excess sodium hypobromite by adding a solution of sodium metabisulfite.

-

Add 3.5 L of water and distill the bromoform (B151600) from the reaction mixture.

-

Cool the remaining solution and acidify it with concentrated hydrochloric acid to precipitate the product.

-

Filter the precipitate and wash it with water.

-

Recrystallize the crude product from an ethanol/water mixture to yield white crystals of 4-propylbenzoic acid.

Synthesis Workflow for 4-Propylbenzoic Acid

Biological Activity of Propylbenzene Carboxylic Acid Derivatives

Direct studies on the biological activities of simple propylbenzene carboxylic acids are scarce in publicly available literature. However, research on structurally related benzene-poly-carboxylic acid complexes provides insights into their potential as anticancer agents.

Anticancer Activity

A study on a novel anti-cancer complex, BP-C1, which is a benzene-poly-carboxylic acid complex, demonstrated significant activity against human breast cancer cell lines, MCF-7 and T47D.[3]

Experimental Protocol: Cell Viability Assay (XTT Assay) [3]

-

Cell Culture: Human breast cancer cells (MCF-7 and T47D) were used.

-

Treatment: Cells were treated with BP-C1 at various concentrations.

-

Incubation: The treated cells were incubated for 48 hours.

-

Cell Viability Detection: Cell viability was determined using the XTT assay.

Experimental Protocol: Apoptosis Detection (Flow Cytometry and Annexin V/FITC/PI Assay) [3]

-

Cell Culture and Treatment: MCF-7 and T47D cells were treated with BP-C1.

-

Apoptosis Detection: Apoptosis was detected by Flow Cytometry and the Annexin V/FITC/PI assay.

Experimental Protocol: Caspase Detection (Western Blot Analysis) [3]

-

Cell Lysate Preparation: Lysates were prepared from BP-C1 treated cells.

-

Western Blotting: Caspase activation was detected by western blot analysis.

| Compound | Cell Line | Assay | IC50 / Effect | Reference |

| Benzene-Poly-Carboxylic Acid Complex (BP-C1) | MCF-7 | XTT Assay | IC50 of 370 µg/ml | [4] |

| Benzene-Poly-Carboxylic Acid Complex (BP-C1) | T47D | XTT Assay | IC50 of 490 µg/ml | [4] |

| Benzene-Poly-Carboxylic Acid Complex (BP-C1) | MCF-7, T47D | Western Blot | Activation of caspase 8 and caspase 9 | [3] |

Apoptotic Pathway Activated by Benzene-Poly-Carboxylic Acid Complex

Metabolism of Propylbenzene

The metabolism of n-propylbenzene, a precursor to propylbenzene carboxylic acids, has been studied in both microorganisms and mammals. These studies provide clues as to how propylbenzene carboxylic acids themselves might be metabolized.

In Pseudomonas sp., n-propylbenzene is oxidized through two different pathways: initial oxidation of the n-propyl side chain leading to beta-phenylpropionic acid and benzoic acid, and initial oxidation of the aromatic nucleus to form 3-n-propylcatechol.[5]

In rats, the metabolism of n-propylbenzene also appears to follow a dual pathway involving side-chain oxidation and ring hydroxylation, with side-chain oxidation being the preferred route.[6]

Metabolic Pathways of n-Propylbenzene

Conclusion and Future Directions

The available literature provides a foundational understanding of the synthesis and potential biological relevance of propylbenzene carboxylic acids. The synthesis of 4-propylbenzoic acid from readily available precursors is well-documented, and studies on related benzene-poly-carboxylic acid complexes suggest a potential for anticancer activity through the induction of apoptosis. Metabolic studies on n-propylbenzene indicate that side-chain oxidation is a key transformation, leading to the formation of corresponding carboxylic acids.

However, a significant gap exists in the literature regarding the specific biological activities and quantitative data for simple propylbenzene carboxylic acids. Future research should focus on:

-

Systematic evaluation of the biological activities of a series of propylbenzene carboxylic acid isomers and derivatives, including their anti-inflammatory, anticancer, and antimicrobial properties.

-

Determination of quantitative data , such as IC50 values and binding affinities, to establish structure-activity relationships.

-

Elucidation of the specific signaling pathways modulated by these compounds in mammalian cells to understand their mechanisms of action.

-

Development and optimization of detailed experimental protocols for the synthesis and biological evaluation of this class of compounds.

Addressing these research gaps will be crucial in determining the therapeutic potential of propylbenzene carboxylic acids and their derivatives in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: 3-Phenylpropanoic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropanoic acid, also known as hydrocinnamic acid, is a valuable and versatile building block in organic synthesis. Its structure, featuring a phenyl group, a flexible three-carbon chain, and a reactive carboxylic acid moiety, makes it an ideal starting material for the synthesis of a wide array of complex molecules. This document provides detailed application notes and experimental protocols for the use of 3-phenylpropanoic acid in the development of pharmaceuticals and other fine chemicals. Its derivatives have shown significant potential as anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 3-phenylpropanoic acid is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | |

| Molecular Weight | 150.17 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 47-49 °C | |

| Boiling Point | 280 °C | |

| Solubility | Soluble in ethanol, ether, and hot water. |

Applications in Organic Synthesis

3-Phenylpropanoic acid serves as a precursor for various important structural motifs in medicinal chemistry. Key transformations include the formation of amides, esters, and intramolecular cyclization to yield indanones.

Amide Synthesis

The carboxylic acid functionality of 3-phenylpropanoic acid can be readily converted to amides, which are prevalent in many biologically active compounds.

Experimental Protocol: General Procedure for Amide Synthesis

This protocol describes the direct amidation of 3-phenylpropanoic acid with an amine using a coupling agent.

Materials:

-

3-Phenylpropanoic acid

-

Amine (e.g., benzylamine)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

-

Anhydrous dichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous DCM or DMF.

-

Add the desired amine (1.0-1.2 eq) and a base such as triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the coupling agent (e.g., DCC, 1.1 eq) in anhydrous DCM or DMF.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct (if DCC is used).

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the desired amide.

Quantitative Data for Amide Synthesis

| Amine | Coupling Agent | Solvent | Yield (%) | Reference |

| Benzylamine | DCC | DCM | 85 | |

| Aniline | BOP | DMF | 78 | |

| Morpholine | DCC | DCM | 92 |

Esterification

Ester derivatives of 3-phenylpropanoic acid are important intermediates and are also found in various natural products and pharmaceuticals.

Experimental Protocol: Fischer Esterification

This protocol details the acid-catalyzed esterification of 3-phenylpropanoic acid with an alcohol.

Materials:

-

3-Phenylpropanoic acid

-

Alcohol (e.g., ethanol)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (B28343) or benzene

-

Dean-Stark apparatus

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-phenylpropanoic acid (1.0 eq), the desired alcohol (3.0-5.0 eq), and a catalytic amount of concentrated sulfuric acid or p-TsOH.

-

Add a solvent such as toluene to facilitate azeotropic removal of water.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction by TLC until all the starting carboxylic acid is consumed.

-

Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by distillation or column chromatography.

Quantitative Data for Esterification

| Alcohol | Catalyst | Solvent | Yield (%) | Reference |

| Methanol | H₂SO₄ | Toluene | 90 | |

| Ethanol | p-TsOH | Benzene | 88 | |

| Isopropanol | H₂SO₄ | Toluene | 82 |

Intramolecular Friedel-Crafts Acylation: Synthesis of 1-Indanone (B140024)

A key application of 3-phenylpropanoic acid is its cyclization to 1-indanone, a core structure in many pharmaceutical compounds.[4] This reaction is a classic example of an intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 1-Indanone

This protocol describes the conversion of 3-phenylpropanoic acid to 1-indanone via an acid chloride intermediate.

Materials:

-

3-Phenylpropanoic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

Aluminum chloride (AlCl₃)

-

Ice-water bath

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: Formation of 3-Phenylpropanoyl Chloride

-

In a round-bottom flask, suspend 3-phenylpropanoic acid (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

-

Stir the mixture at room temperature for 2-3 hours or until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-phenylpropanoyl chloride, which is often used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

-

In a separate flask, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM and cool to 0 °C.

-

Slowly add a solution of the crude 3-phenylpropanoyl chloride from Step 1 in anhydrous DCM to the AlCl₃ suspension.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude 1-indanone by vacuum distillation or column chromatography.

Quantitative Data for 1-Indanone Synthesis

| Lewis Acid | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | AlCl₃ | DCM | 85-90 |[5] | | Polyphosphoric acid (PPA) | - | 75-80 |[4] | | Triflic acid (TfOH) | - | >95 |[4] |

Applications in Drug Development

Derivatives of 3-phenylpropanoic acid have demonstrated significant therapeutic potential in various disease areas.

Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) belong to the arylpropionic acid class. Derivatives of 3-phenylpropanoic acid are expected to exhibit anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes.[6]

Signaling Pathway: COX Inhibition

References

Application Notes and Protocols for the Amidation of 3-(propylphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, particularly vital in the fields of medicinal chemistry and drug development due to the prevalence of the amide functional group in a vast number of pharmaceutical agents. The direct coupling of a carboxylic acid, such as 3-(propylphenyl)propanoic acid, with an amine is a common and effective strategy for synthesizing diverse amide libraries for biological screening. This document provides a detailed protocol for the amidation of 3-(propylphenyl)propanoic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as a coupling agent and additive, respectively. This method is widely employed due to its mild reaction conditions, high yields, and broad substrate scope.[1][2]

Principle of the Reaction

The EDC/HOBt-mediated amidation reaction proceeds through a multistep mechanism.[2][3] Initially, the carbodiimide (B86325) (EDC) activates the carboxylic acid (3-(propylphenyl)propanoic acid) to form a highly reactive O-acylisourea intermediate.[4][5][6] This intermediate is susceptible to nucleophilic attack. However, it can also rearrange to a stable N-acylurea byproduct, reducing the yield of the desired amide. The addition of HOBt mitigates this side reaction by trapping the O-acylisourea intermediate to form an active HOBt ester.[7][8] This ester is less prone to rearrangement but is highly reactive towards the amine, which then attacks the carbonyl carbon to form the desired amide bond and regenerate HOBt. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often added to neutralize the hydrochloride salt of EDC and to scavenge any acid formed during the reaction.[1][8]

Experimental Protocol

This protocol describes a general procedure for the amidation of 3-(propylphenyl)propanoic acid with a primary or secondary amine. The specific quantities of reagents should be calculated based on the molecular weight of the starting materials.

Materials:

-

3-(propylphenyl)propanoic acid

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(propylphenyl)propanoic acid (1.0 eq).

-

Dissolution: Dissolve the carboxylic acid in an appropriate volume of anhydrous solvent (DCM or DMF, approximately 0.1-0.5 M).

-

Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 eq), HOBt (1.0-1.2 eq), and DIPEA (2.0-3.0 eq).[8]

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC·HCl (1.2-1.5 eq) portion-wise to the mixture.[8][9]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.[10]

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).[10] The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.[10]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the typical quantitative data for the amidation protocol.

| Parameter | Value | Notes |

| 3-(propylphenyl)propanoic acid | 1.0 eq | Limiting reagent |

| Amine | 1.0 - 1.2 eq | A slight excess may be used to ensure complete consumption of the acid. |

| EDC·HCl | 1.2 - 1.5 eq | Excess is used to drive the reaction to completion. |

| HOBt | 1.0 - 1.2 eq | Used to suppress side reactions and improve yield.[7] |

| DIPEA | 2.0 - 3.0 eq | Acts as a base to neutralize HCl and facilitate the reaction.[8] |

| Solvent Concentration | 0.1 - 0.5 M | Anhydrous DCM or DMF are common solvents.[8][9] |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |

| Reaction Time | 12 - 24 hours | Monitored by TLC for completion.[10] |

| Expected Yield | 70 - 95% | Yield is dependent on the specific substrates and purification. |

Mandatory Visualizations

Diagram of the Experimental Workflow:

Caption: Experimental workflow for the amidation of 3-(propylphenyl)propanoic acid.

Signaling Pathway of EDC/HOBt Amidation:

Caption: Simplified mechanism of EDC/HOBt mediated amidation.

References

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 5. Carbodiimide - Wikipedia [en.wikipedia.org]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. peptide.com [peptide.com]

- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 9. Amide Synthesis [fishersci.co.uk]

- 10. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

Application Notes and Protocols for the Development of Enzyme Inhibitors Using 3-(Propylphenyl)propanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Propylphenyl)propanoic acid and its derivatives represent a class of small molecules with potential for development as enzyme inhibitors. Structurally related to known pharmacologically active agents like ibuprofen (B1674241) and other non-steroidal anti-inflammatory drugs (NSAIDs), these compounds are promising starting points for drug discovery campaigns targeting a variety of enzymes.[1][2] The core scaffold, an arylpropionic acid, is a well-established pharmacophore known to interact with enzymes such as cyclooxygenases (COX-1 and COX-2).[1][3] These application notes provide a comprehensive guide to utilizing 3-(propylphenyl)propanoic acid as a lead compound for the development of novel enzyme inhibitors. The protocols outlined below cover initial screening, kinetic characterization, and lead optimization strategies.

1. Rationale for 3-(Propylphenyl)propanoic Acid as an Enzyme Inhibitor Scaffold

Arylpropionic acid derivatives are a significant class of NSAIDs.[2] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] The structural features of 3-(propylphenyl)propanoic acid, including a phenyl ring, a propyl substituent, and a propanoic acid side chain, provide a framework that can be systematically modified to enhance potency and selectivity for a target enzyme. Structure-activity relationship (SAR) studies on analogous compounds have shown that modifications to the aromatic ring and the acidic moiety can significantly impact inhibitory activity.[1]

2. Target Identification and Validation

While COX enzymes are a primary putative target for arylpropionic acids, other potential enzyme targets should also be considered.[3] Some propanoic acid derivatives have been shown to interact with Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in regulating inflammation and metabolism.[3][4] The initial step in inhibitor development is to identify and validate the enzyme target of interest.

Experimental Protocol: Target Identification using a Panel of Enzymes

A preliminary screening of 3-(propylphenyl)propanoic acid against a panel of enzymes can help identify potential targets.

Materials:

-

3-(propylphenyl)propanoic acid

-

A panel of purified enzymes (e.g., COX-1, COX-2, various lipoxygenases, PPARs)

-

Substrates for each enzyme

-

Assay buffers specific to each enzyme

-

96-well microplates

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Compound Preparation: Prepare a stock solution of 3-(propylphenyl)propanoic acid (e.g., 10 mM in DMSO). Create a series of dilutions in the appropriate assay buffer.

-

Enzyme Preparation: Dilute each enzyme to a working concentration in its specific assay buffer.

-

Assay Setup: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and the assay buffer. Include controls for 100% enzyme activity (vehicle only) and 0% activity (no enzyme or a known potent inhibitor).

-

Incubation: Pre-incubate the enzyme with the compound for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

3. High-Throughput Screening (HTS) for Hit Identification

Once a primary target is identified, HTS can be employed to screen a library of 3-(propylphenyl)propanoic acid derivatives to identify "hits" with significant inhibitory activity.[5][6] HTS assays are designed to be rapid, reproducible, and scalable for testing thousands of compounds.[5]

Experimental Protocol: High-Throughput Screening Assay

Materials:

-

Library of 3-(propylphenyl)propanoic acid derivatives

-

Purified target enzyme

-

Substrate (preferably chromogenic or fluorogenic)

-

Assay buffer

-

384-well microplates

-

Automated liquid handling system

-

High-throughput microplate reader

Procedure:

-

Assay Miniaturization: Adapt the enzyme assay to a 384-well format to conserve reagents and increase throughput.

-

Compound Plating: Use an automated liquid handler to dispense a small volume of each library compound into the wells of the 384-well plates.

-

Reagent Addition: Add the enzyme and substrate solutions to all wells simultaneously using the liquid handler.

-

Incubation and Detection: Incubate the plates for a predetermined time at a controlled temperature, followed by reading the signal (absorbance or fluorescence) with a high-throughput plate reader.

-

Hit Selection: Identify compounds that exhibit a statistically significant reduction in enzyme activity (e.g., >50% inhibition at a single concentration).

Workflow for High-Throughput Screening

Caption: A generalized workflow for a high-throughput screening campaign.

4. Characterization of Enzyme Inhibition

Once hits are identified, it is crucial to characterize the mechanism and potency of inhibition.[7][] This involves determining key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).[9]

Experimental Protocol: Determination of IC50 Value

Materials:

-

Purified enzyme

-

Substrate

-

Hit compound (inhibitor)

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Inhibitor Dilution: Prepare a serial dilution of the inhibitor, typically covering a wide range of concentrations (e.g., from nanomolar to micromolar).

-

Assay Setup: In a 96-well plate, add the enzyme, assay buffer, and the inhibitor at different concentrations.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate.

-

Reaction Initiation: Start the reaction by adding the substrate. The substrate concentration should ideally be at or below the Michaelis constant (Km) for competitive inhibitors.[10]

-

Data Collection: Measure the initial reaction velocity (rate) for each inhibitor concentration.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Experimental Protocol: Determination of Inhibition Type and Ki

To understand how the inhibitor interacts with the enzyme, it's important to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[11] This is typically done by measuring enzyme kinetics at various substrate and inhibitor concentrations.[12]

Materials:

-

Same as for IC50 determination.

Procedure:

-

Varying Substrate and Inhibitor Concentrations: Set up a matrix of reactions with varying concentrations of both the substrate and the inhibitor.

-

Measure Initial Velocities: Determine the initial reaction rate for each combination of substrate and inhibitor concentration.

-

Data Analysis (Lineweaver-Burk Plot): Plot the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.[12]

-

Competitive Inhibition: Lines intersect on the y-axis.

-

Non-competitive Inhibition: Lines intersect on the x-axis.

-

Uncompetitive Inhibition: Lines are parallel.

-

Mixed Inhibition: Lines intersect in the second or third quadrant.

-

-

Ki Determination: The inhibitor constant (Ki) can be calculated from the Lineweaver-Burk plot or by non-linear regression fitting of the raw data to the appropriate Michaelis-Menten equation modified for inhibition.[12]

Data Presentation: Summary of Inhibition Data

| Compound ID | Target Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |

| 3-(propylphenyl)propanoic acid | COX-1 | [Insert Value] | [e.g., Competitive] | [Insert Value] |

| Derivative A | COX-1 | [Insert Value] | [e.g., Competitive] | [Insert Value] |

| Derivative B | COX-1 | [Insert Value] | [e.g., Non-competitive] | [Insert Value] |

| 3-(propylphenyl)propanoic acid | COX-2 | [Insert Value] | [e.g., Competitive] | [Insert Value] |

| Derivative A | COX-2 | [Insert Value] | [e.g., Competitive] | [Insert Value] |

| Derivative B | COX-2 | [Insert Value] | [e.g., Non-competitive] | [Insert Value] |

5. Lead Optimization and Structure-Activity Relationship (SAR) Studies

The initial hits from HTS are often not optimal in terms of potency, selectivity, or pharmacokinetic properties. Lead optimization involves synthesizing and testing analogs of the hit compounds to improve these characteristics.

Strategies for Lead Optimization:

-

Substitution on the Phenyl Ring: Introduce various functional groups (e.g., electron-withdrawing or electron-donating groups) at different positions of the phenyl ring to probe for favorable interactions with the enzyme's active site.

-

Modification of the Propyl Group: Vary the length and branching of the alkyl chain to explore the hydrophobic pocket of the enzyme.

-

Alteration of the Propanoic Acid Moiety: Modify the carboxylic acid group (e.g., esterification, amidation) to alter the compound's acidity and potential for hydrogen bonding.

Caption: Inhibition of the COX signaling pathway by 3-(propylphenyl)propanoic acid.

3-(Propylphenyl)propanoic acid provides a valuable chemical scaffold for the development of novel enzyme inhibitors. Through a systematic approach involving target identification, high-throughput screening, detailed kinetic characterization, and iterative lead optimization, researchers can leverage this compound to discover potent and selective modulators of enzyme activity. The protocols and workflows presented in these application notes offer a foundational guide for scientists and drug development professionals to advance their research in this promising area.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. WO2001055085A1 - Propionic acid derivatives and their use in the treatment of diabetes and obesity - Google Patents [patents.google.com]

- 5. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. omicsonline.org [omicsonline.org]

- 9. resources.biomol.com [resources.biomol.com]

- 10. benchchem.com [benchchem.com]

- 11. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for the Metabolic Study of 3-(Propylphenyl)propanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The study of xenobiotic metabolism is a cornerstone of drug discovery and development, as well as toxicology. Understanding how a chemical entity is absorbed, distributed, metabolized, and excreted (ADME) is critical for assessing its efficacy and safety. This document provides a detailed experimental protocol for investigating the metabolism of 3-(propylphenyl)propanoic acid, a molecule containing an alkylbenzene core and a carboxylic acid side chain. The name Propylbenzene-(CH2)2-COOH is non-standard; for the purposes of this protocol, we will assume the structure is 3-(4-propylphenyl)propanoic acid, a common isomeric configuration. The metabolic fate of this compound is likely governed by several key pathways, including oxidation of the alkyl chains and the aromatic ring by Cytochrome P450 (CYP) enzymes, β-oxidation of the carboxylic acid side chain, and subsequent Phase II conjugation reactions.[1][2][3] These protocols detail in vitro methods using liver sub-cellular fractions to elucidate primary metabolic pathways and analytical techniques for metabolite identification.

Predicted Metabolic Pathways

The metabolism of 3-(propylphenyl)propanoic acid is anticipated to proceed through several parallel Phase I and Phase II pathways. Phase I reactions introduce or expose functional groups, primarily through oxidation.[2] The main oxidative processes are expected to be hydroxylation of the propyl side chain and the aromatic ring, catalyzed by CYP enzymes, and β-oxidation of the propanoic acid side chain.[4][5][6] Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[2][7]

Caption: Predicted metabolic pathways for 3-(Propylphenyl)propanoic acid.

Experimental Workflow: In Vitro Metabolism

The following workflow outlines the key steps for assessing the metabolic stability and identifying the metabolites of the target compound using in vitro systems, such as liver microsomes. This process is a standard approach in drug metabolism studies.[8]

Caption: Experimental workflow for in vitro metabolic studies.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes